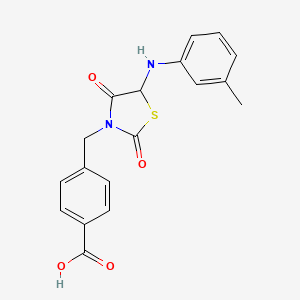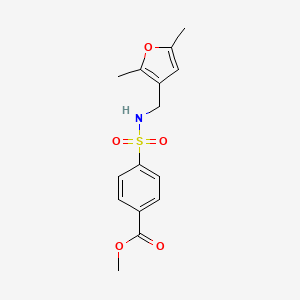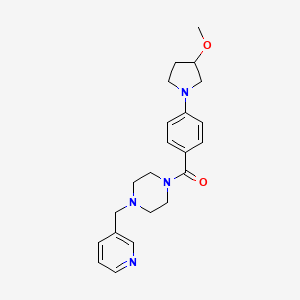![molecular formula C11H11N7 B2470723 4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1092289-57-0](/img/structure/B2470723.png)
4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline” is an intermediate useful in organic synthesis and other chemical processes . It is related to polytriazolylamine ligands, which are known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of related compounds involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . This process yields a diverse series of analogues in good yield . Another synthesis method involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as IR spectroscopy and NMR . For example, the IR spectrum shows characteristic peaks for C–H stretching in the triazole ring and the CHO group . The NMR spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can act as a ligand in copper-catalyzed reactions . It can also undergo reactions with other compounds to form new products .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 60–62 °C . Its molecular weight is 174.207 g/mol . The compound’s IR and NMR spectra provide further information about its physical and chemical properties .Aplicaciones Científicas De Investigación
1. Heterocyclic Compounds and Medicinal Chemistry Triazole derivatives, including 4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline, have been extensively explored for their diverse biological activities. These compounds play a crucial role in developing new drugs with varied biological functions due to their structural versatility. Triazoles have been studied for their potential uses in various domains, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral activities, along with activity against several neglected diseases (Ferreira et al., 2013).
2. Proton-Conducting Polymeric Membranes 1H-1,2,4-triazole and its derivatives have been identified as promising materials for developing proton-conducting fuel cell membranes. These compounds enhance the basic characteristics of electrolyte membranes, improve their film-forming ability, increase thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
3. Advanced Synthesis Techniques and Industrial Applications The derivatives of this compound are crucial raw materials for fine organic synthesis, used in producing various agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application extends to producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
4. Exploration in Pharmacological Applications Triazole derivatives, including 1,2,4-triazoles, have been identified for their potential as antiseizure agents. They are part of ongoing research for developing novel antiseizure drugs due to their significant presence in heterocyclic chemistry and their ability to exhibit a broad range of properties and bioactivities. The potential value of 1,2,4-triazole in antiseizure therapeutics is being extensively explored (Wang, Quan & Liu, 2022).
5. Role in Antifungal and Antibacterial Agents Novel 1,2,4-triazoles have been investigated as potential antifungal agents. The need for new antifungal agents is crucial due to resistance development, side effects, and high toxicity associated with some fungicidal agents. The structural activity relationship (SAR) of 1,2,4-triazole has indicated potent antifungal activity, confirming its significance in pharmacology (Kazeminejad et al., 2022). Additionally, 1,2,4-triazoles have shown promise as antibacterial agents against resistant strains like MRSA, highlighting their potential in developing novel antibacterial candidates (Ge & Xu, 2020).
Safety and Hazards
This compound is considered hazardous. It is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful if swallowed, and causes serious eye irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7/c12-9-3-1-8(2-4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUINBZNFJSATP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN3C=NC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2470643.png)
![4-Fluorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2470648.png)
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)
![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)
![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)
![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2470658.png)



![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)